molecular formula C20H15FN4O B14196266 4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897362-44-6

4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14196266
CAS No.: 897362-44-6
M. Wt: 346.4 g/mol
InChI Key: SGYZEYNPZFQXRQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of cellular pathways essential for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine stands out due to its unique combination of the benzyloxy and fluorophenyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.

Properties

CAS No.

897362-44-6

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-4-phenylmethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C20H15FN4O/c21-15-8-4-7-14(11-15)16-9-10-17-18(23-16)19(25-20(22)24-17)26-12-13-5-2-1-3-6-13/h1-11H,12H2,(H2,22,24,25)

InChI Key

SGYZEYNPZFQXRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=C(C=C3)C4=CC(=CC=C4)F)N

Origin of Product

United States

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